

T-1105 for Influenza Virus Research: Application Notes and Protocols

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Compound of Interest

Compound Name: T-1105

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Abstract

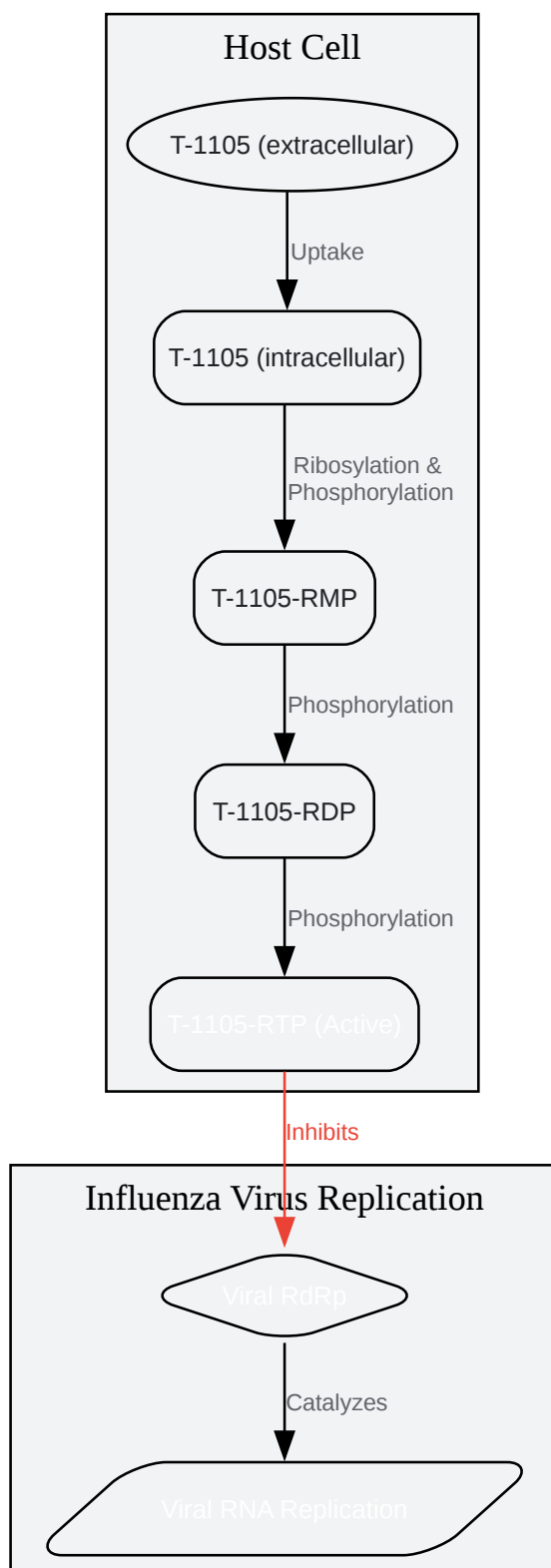
T-1105, a non-fluorinated analog of Favipiravir (T-705), is a potent antiviral compound with significant activity against influenza viruses. As a prodrug, **T-1105** is intracellularly converted to its active form, **T-1105** ribonucleoside triphosphate (**T-1105**-RTP), which selectively inhibits the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for influenza virus replication. [1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing **T-1105** for influenza virus research.

Mechanism of Action

T-1105 exerts its antiviral effect through a multi-step intracellular activation process, culminating in the inhibition of the influenza virus RdRP.

- Cellular Uptake and Conversion: **T-1105** enters the host cell and is converted into its ribonucleoside monophosphate (RMP) form.[3]
- Phosphorylation Cascade: Cellular kinases further phosphorylate **T-1105**-RMP to its diphosphate (RDP) and ultimately to its active triphosphate form, **T-1105**-RTP.[2]
- RdRP Inhibition: **T-1105**-RTP acts as a purine nucleotide analog, competitively inhibiting the influenza virus RdRP.[4][5] This inhibition disrupts viral RNA synthesis and replication.[4]

The efficiency of this activation process is cell-line dependent, with Madin-Darby canine kidney (MDCK) cells showing higher conversion rates to **T-1105**-RTP compared to other cell lines like A549, Vero, and HEK293T.[2] This difference in metabolic activation directly correlates with the observed antiviral potency in these cell lines.[2]



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Figure 1: Mechanism of action of **T-1105**.

Data Presentation

In Vitro Antiviral Activity

The antiviral efficacy of **T-1105** is dependent on the cell line used for the assay, which is attributed to differential metabolic activation.[2]

Compound	Cell Line	Influenza Virus Strain	EC50 (μ M)	Reference
T-1105	MDCK	Influenza A/PR/8/34	More potent than T-705	[2]
T-705	MDCK	Influenza A/PR/8/34	Less potent than T-1105	[2]
T-1105	A549, Vero, HEK293T	Influenza A/PR/8/34	Less potent than T-705	[2]
T-705	A549, Vero, HEK293T	Influenza A/PR/8/34	More potent than T-1105	[2]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

For comparative purposes, the following table summarizes the EC50 values of the related compound, Favipiravir (T-705), against a broad range of influenza viruses in MDCK cells.

Compound	Influenza Virus Type/Subtype	EC50 Range (μ g/mL)	Reference
Favipiravir (T-705)	Influenza A, B, and C	0.014 - 0.55	[6]

In Vivo Efficacy

In vivo studies in mouse models are crucial for evaluating the therapeutic potential of antiviral compounds. Key parameters include reduction in lung viral titers and increased survival rates. While specific dose-response data for **T-1105** is being established, studies with T-705 in

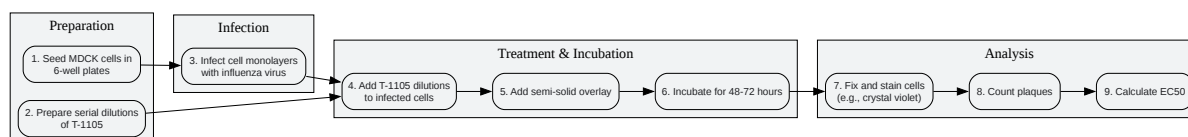
immunocompromised mice infected with influenza B virus demonstrate a dose-dependent effect on survival and lung viral load.[7]

Compound	Animal Model	Influenza Virus Strain	Dosage (mg/kg/day)	Key Findings	Reference
T-705	Immunocompromised BALB/c mice	B/Brisbane/60/2008	10, 50, 250	Dose-dependent increase in survival; significant reduction in lung viral titers at 50 and 250 mg/kg/day.	[7]

Experimental Protocols

In Vitro Antiviral Assay: Plaque Reduction Assay

This protocol determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (EC50).



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Figure 2: Plaque reduction assay workflow.

Materials:

- Madin-Darby canine kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Influenza virus stock
- **T-1105** compound
- Semi-solid overlay (e.g., agarose or Avicel)
- Crystal violet staining solution
- 6-well plates

Procedure:

- Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of **T-1105** in infection medium.
- Infection: Aspirate the growth medium from the cells and infect the monolayer with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of **T-1105** to the respective wells.
- Overlay: Add a semi-solid overlay to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
- Staining: Fix the cells with 10% formalin and stain with crystal violet.
- Plaque Counting: Count the number of plaques in each well.
- EC₅₀ Calculation: Calculate the EC₅₀ value by determining the concentration of **T-1105** that reduces the number of plaques by 50% compared to the virus control.

In Vitro RdRp Inhibition Assay

This assay directly measures the inhibitory effect of **T-1105-RTP** on the influenza virus RdRp activity.

Materials:

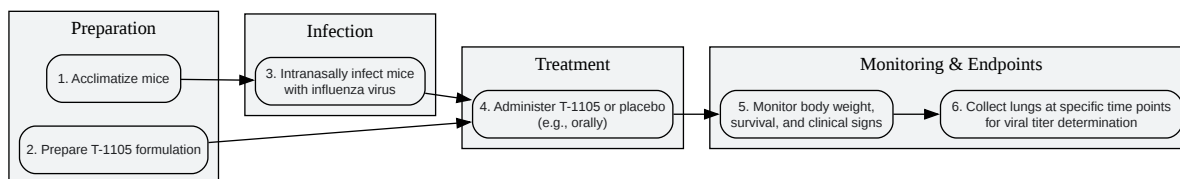
- Purified influenza virus RdRp complex
- **T-1105-RTP**
- Viral RNA template
- Radiolabeled nucleotides (e.g., [α - 32 P]GTP)
- Reaction buffer

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing the purified RdRp, viral RNA template, and reaction buffer.
- **Inhibitor Addition:** Add varying concentrations of **T-1105-RTP** to the reaction mixtures.
- **Initiation:** Start the reaction by adding the radiolabeled nucleotides.
- **Incubation:** Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- **Termination:** Stop the reaction and isolate the newly synthesized radiolabeled RNA.
- **Analysis:** Quantify the amount of incorporated radiolabel to determine the level of RdRp activity.
- **IC50 Calculation:** Calculate the IC50 value, which is the concentration of **T-1105-RTP** that inhibits RdRp activity by 50%.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **T-1105** against influenza virus infection in mice.



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Figure 3: In vivo efficacy study workflow.

Materials:

- BALB/c or C57BL/6 mice
- Mouse-adapted influenza virus strain
- **T-1105**
- Vehicle for oral gavage
- Anesthesia

Procedure:

- Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
- Infection: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus.[8][9]
- Treatment: Begin treatment with **T-1105** (e.g., via oral gavage) at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., 5-10 days).[7][9]

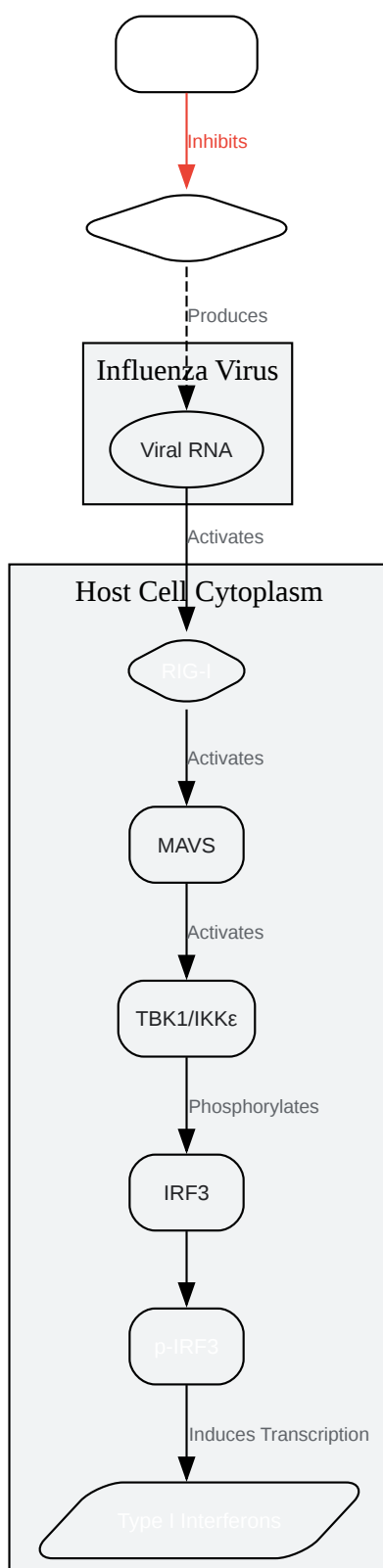
- Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival.[8]
- Endpoint Analysis: At specific time points, euthanize a subset of mice from each group and collect their lungs to determine the lung viral titers using a plaque assay or TCID50 assay. [10]

Host Cell Signaling Pathways

Influenza virus infection triggers a complex interplay with host cell signaling pathways. The virus can both activate and antagonize these pathways to facilitate its replication and evade the host immune response. Key pathways involved include the RIG-I-mediated innate immune response and the NF- κ B signaling pathway.[11][12][13][14][15]

RIG-I Signaling Pathway

RIG-I is a key pattern recognition receptor that detects viral RNA in the cytoplasm and initiates an antiviral response through the production of type I interferons (IFNs).[11][13][14] **T-1105**, by inhibiting viral RNA replication, would upstream of this pathway, reducing the amount of viral RNA available to trigger RIG-I signaling.

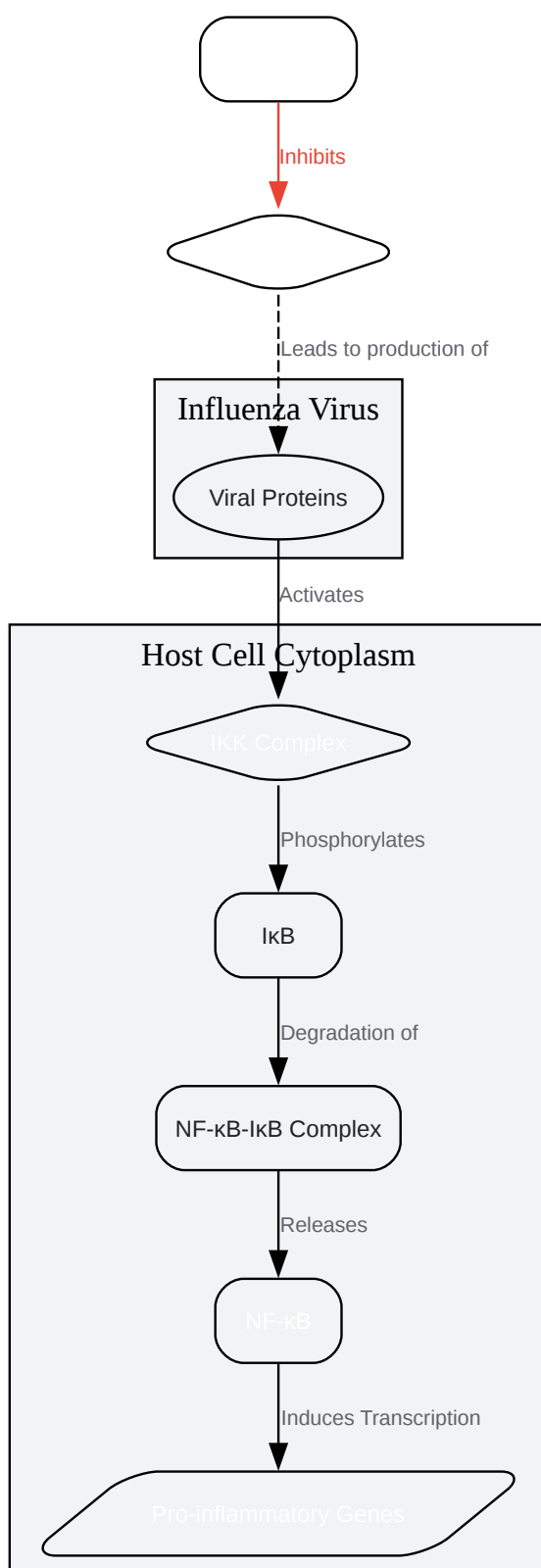


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Figure 4: T-1105 and the RIG-I signaling pathway.

NF- κ B Signaling Pathway

The NF- κ B pathway is another critical component of the host's inflammatory and antiviral response. Influenza virus infection has been shown to activate NF- κ B, which can have both pro-viral and antiviral effects.[12][15][16][17] By reducing viral replication and the subsequent production of viral proteins that can trigger this pathway, **T-1105** can indirectly modulate NF- κ B activation.



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Figure 5: T-1105 and the NF-κB signaling pathway.

Conclusion

T-1105 is a valuable research tool for studying influenza virus replication and for the development of novel antiviral therapies. Its cell-line-dependent activity highlights the importance of selecting appropriate in vitro models for screening and mechanistic studies. The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize **T-1105** in their influenza virus research programs. Further investigation into the in vivo efficacy of **T-1105** against a wider range of influenza strains and its precise interactions with host cell signaling pathways will continue to enhance our understanding of its therapeutic potential.

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